molecular formula C9H12BrNO2S B2616658 Tert-butyl N-(4-bromothiophen-3-yl)carbamate CAS No. 119485-57-3

Tert-butyl N-(4-bromothiophen-3-yl)carbamate

Cat. No.: B2616658
CAS No.: 119485-57-3
M. Wt: 278.16
InChI Key: PBMARQLXQZRXFG-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromothiophen-3-yl)carbamate is a brominated thiophene derivative functionalized with a tert-butyl carbamate group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The 4-bromo substituent on the thiophene ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Properties

IUPAC Name

tert-butyl N-(4-bromothiophen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMARQLXQZRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(4-bromothiophen-3-yl)carbamate has been explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow it to enhance drug efficacy and specificity.

Agricultural Chemistry

This compound serves as a building block for developing agrochemicals, including pesticides and herbicides. Its brominated thiophene structure contributes to its effectiveness while aiming for reduced environmental toxicity.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

Biochemical Research

The compound is employed in studies related to enzyme inhibition and protein modification. Its ability to interact with specific molecular targets makes it valuable in discovering new therapeutic agents.

Analytical Chemistry

As a reagent in various analytical techniques, this compound aids in the detection and quantification of other substances within complex mixtures.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against cytochrome P450 enzymes. Results indicated significant inhibition of CYP1A2 activity, suggesting its potential role as a modulator in drug metabolism pathways.

Case Study 2: Synthesis of Agrochemicals

Research demonstrated that this compound could be effectively incorporated into formulations for novel insecticides. Its unique chemical properties allowed for the development of safer alternatives compared to traditional chemicals used in agriculture.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Synthesis Method Yield Physical State Key Reference
This compound Thiophene 4-Bromo, 3-carbamate Not specified - - -
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) Benzene 4-Bromo, 3-methoxy, benzyl carbamate General Procedure A - White solid
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e) Benzene 4-Bromo, 3-chloro, benzyl carbamate Literature method - -
tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) Benzene 3-Fluoro, 4-thiazole, benzyl carbamate General Procedure B 77% Yellow solid
tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42e) Benzene 2-Chloro, 4-thiazole, benzyl carbamate General Procedure B 49% Colorless oil

Key Observations:

Core Heterocycle Differences :

  • The thiophene core in the target compound contrasts with benzene-based analogs (e.g., 41g, 42h). Thiophene’s electron-rich aromatic system may enhance reactivity in cross-coupling reactions compared to benzene derivatives .
  • Substitution at the 3-position (carbamate) and 4-position (bromo) on thiophene provides distinct regiochemical properties compared to para-substituted benzene derivatives.

Substituent Impact on Reactivity :

  • Electron-Withdrawing Groups : The bromo substituent in the target compound and analogs like 41g facilitates nucleophilic aromatic substitution or metal-catalyzed coupling. Chloro (41e) and fluoro (42h) substituents similarly activate the ring but with varying electronic effects .
  • Thiazole vs. Methoxy Groups : Thiazole-containing derivatives (42h, 42e) exhibit enhanced biological activity due to heteroaromaticity, whereas methoxy groups (41g) may improve solubility .

Synthetic Yields :

  • Yields for analogs synthesized via General Procedure B (e.g., 42h: 77%, 42e: 49%) suggest that electron-donating substituents (e.g., thiazole) improve reaction efficiency compared to halogenated derivatives .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

Property This compound tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) tert-Butyl (3-Fluoro-4-thiazolylbenzyl)carbamate (42h)
Solubility Moderate in polar aprotic solvents High (due to methoxy) Low (hydrophobic thiazole)
Stability Stable under basic conditions Sensitive to acid hydrolysis Stable to mild acids
Reactivity Bromo enables cross-coupling Methoxy directs electrophilic substitution Thiazole participates in metal coordination

Notes:

  • The tert-butyl group in all compounds enhances steric protection of the carbamate, improving stability during synthetic steps .

Biological Activity

Tert-butyl N-(4-bromothiophen-3-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₁₂BrNO₂S
  • Molar Mass : 278.17 g/mol
  • CAS Number : 21483-64-7
  • Density : Not specified
  • Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets, particularly by forming covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
  • Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can inhibit cell viability in colorectal cancer organoid models, suggesting potential applications in cancer therapy .
  • Protein Modification : The compound is also utilized in studies related to protein modification, which can alter protein function and contribute to understanding disease mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound and its analogs:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Antitumor ActivityInhibited viability of SW620 and HCT116 cancer cell lines with low μM IC50 values.
Enzyme InhibitionDemonstrated effective inhibition of CHD1L ATPase activity, linked to epithelial-mesenchymal transition (EMT) regulation.
Protein InteractionInvestigated interactions with various proteins, leading to insights into metabolic pathways affected by the compound.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(4-bromothiophen-3-yl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on 4-bromothiophen-3-amine. A standard approach includes:

  • Step 1 : Reacting 4-bromothiophen-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane.
  • Step 2 : Purification via column chromatography to isolate the product. Reaction optimization may require controlled temperature (0–25°C) and inert atmospheres to prevent Boc group hydrolysis. Yields can vary (50–80%) depending on steric and electronic effects of substituents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and aromatic thiophene signals.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve regiochemistry of the bromothiophene moiety. Software like SHELXL or ORTEP is used for refinement and visualization.
  • HPLC : Purity assessment using reverse-phase columns with UV detection.

Q. What are the stability considerations for this compound during storage?

  • Storage Conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group cleavage. Avoid exposure to moisture, acids, or bases.
  • Decomposition Risks : Hydrolysis in humid environments generates CO2_2 and tert-butanol, detectable via TLC or NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) for Suzuki-Miyaura couplings.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and Boc stability.
  • Additives : Use ligands (XPhos, SPhos) to enhance catalytic activity.
  • Temperature Control : Higher temperatures (80–100°C) may accelerate coupling but risk Boc deprotection. Monitor via in-situ FTIR .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

  • Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with DFT calculations (e.g., Gaussian) to compare bond lengths and angles.
  • Dynamic NMR : Resolve rotational barriers or conformational flexibility in solution.
  • SHELXL Refinement : Adjust thermal parameters and occupancy for disordered atoms in crystal structures .

Q. How does the bromine substituent influence reactivity in this compound?

  • Electrophilicity : Bromine enhances electrophilic aromatic substitution (EAS) reactivity at the 4-position.
  • Cross-Coupling : Facilitates Pd-catalyzed couplings (e.g., Suzuki, Stille) for functionalization. Steric hindrance from the Boc group may slow reactions, requiring bulkier ligands .

Q. What experimental approaches address low yields in amide coupling reactions involving this compound?

  • Coupling Reagents : Optimize EDCI/HOBt or HATU/DIPEA combinations for carbamate formation.
  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc) for stepwise synthesis.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency .

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